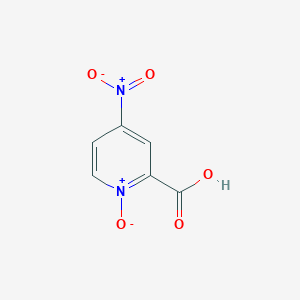

4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid

Description

Properties

IUPAC Name |

4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O5/c9-6(10)5-3-4(8(12)13)1-2-7(5)11/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKYQRQZYRFVFTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=C(C=C1[N+](=O)[O-])C(=O)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164223 | |

| Record name | 4-Nitropyridine-2-carboxylic acid 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14933-78-9 | |

| Record name | 4-Nitropicolinic acid N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14933-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 14933-78-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitropyridine-2-carboxylic acid 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitropyridine-2-carboxylic acid 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid, a derivative of pyridine-N-oxide, represents a class of compounds with significant interest in medicinal chemistry and materials science. The introduction of a nitro group and a carboxylic acid moiety to the pyridine-N-oxide scaffold imparts unique electronic and structural characteristics that influence its reactivity, binding interactions, and potential applications. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its synthesis, structure, and spectral characteristics.

Molecular and Structural Properties

The foundational attributes of a molecule are its identity and three-dimensional arrangement. These are critical for understanding its interactions and behavior.

Core Identification

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 14933-78-9 | PubChem[1] |

| Molecular Formula | C₆H₄N₂O₅ | PubChem[1] |

| Molecular Weight | 184.11 g/mol | PubChem[1] |

| Canonical SMILES | C1=C[O-])C(=O)O">N+[O-] | PubChem[1] |

| InChI Key | KKYQRQZYRFVFTG-UHFFFAOYSA-N | PubChem[1] |

Crystal Structure and Molecular Geometry

The solid-state structure of this compound has been elucidated by single-crystal X-ray diffraction, with the data deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 618073.[1] The associated primary literature for this crystal structure is published in Crystal Growth & Design. A detailed analysis of the crystal structure reveals crucial information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding its solid-state behavior and potential for polymorphism.

The molecule's geometry is dictated by the pyridine-N-oxide ring, substituted with a nitro group at the 4-position and a carboxylic acid group at the 2-position. The N-oxide functional group significantly influences the electronic distribution within the pyridine ring, affecting its aromaticity and the reactivity of its substituents. The nitro group, being a strong electron-withdrawing group, further modulates the electronic properties of the molecule. The carboxylic acid group provides a site for hydrogen bonding and potential salt formation.

Physicochemical Characteristics

The physical and chemical properties of a compound govern its behavior in various environments and are critical for its application in drug development and materials science.

Melting Point

The melting point is a key indicator of the purity and thermal stability of a crystalline solid.

| Property | Value | Source |

|---|

| Melting Point | 147-150 °C | CAS Common Chemistry[2] |

Solubility

Acidity (pKa)

The pKa value is a measure of the acidity of the carboxylic acid group.

| Property | Status | Source |

|---|

| pKa | Data is available in the IUPAC Digitized pKa Dataset, but the specific value was not retrieved in the search. | PubChem[1] |

The acidity of the carboxylic acid is influenced by the electron-withdrawing effects of both the nitro group and the positively charged nitrogen of the pyridine-N-oxide ring. These effects are expected to lower the pKa value, making it a stronger acid than benzoic acid.

Spectroscopic Profile

Spectroscopic data provides a fingerprint of the molecule, confirming its structure and offering insights into its electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental ¹H and ¹³C NMR spectra for this compound were not found in the searched literature. However, the expected chemical shifts can be predicted based on the functional groups present:

-

¹H NMR: The aromatic protons on the pyridine ring would appear in the downfield region, typically between 7.0 and 9.0 ppm. The electron-withdrawing nature of the nitro group and the N-oxide would cause these protons to shift further downfield. The carboxylic acid proton would exhibit a characteristic broad singlet at a very downfield chemical shift, typically above 10 ppm.[3][4]

-

¹³C NMR: The carbon atoms of the pyridine ring would resonate in the aromatic region (120-150 ppm). The carbon attached to the nitro group and the carbons adjacent to the N-oxide would be significantly deshielded. The carboxyl carbon would appear in the typical range for carboxylic acids, around 160-185 ppm.[3][4]

Infrared (IR) Spectroscopy

While a specific experimental FTIR spectrum was not retrieved, the characteristic vibrational frequencies for the functional groups can be anticipated:

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) |

| C=O stretch (Carboxylic Acid) | 1760-1690 |

| N-O stretch (N-Oxide) | ~1300-1200 |

| Asymmetric NO₂ stretch | ~1550 |

| Symmetric NO₂ stretch | ~1350 |

The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid.[3][4] The exact positions of the nitro group stretches can provide information about the electronic environment.

UV-Vis Spectroscopy

The electronic transitions within the molecule can be probed using UV-Vis spectroscopy.

| Property | Expected λmax |

|---|

| UV-Vis Absorption | The solvatochromic effect of 4-nitropyridine N-oxide is in the long-wavelength ultraviolet region (330-355 nm). | The Journal of Organic Chemistry[5] |

The presence of the extended conjugated system involving the pyridine ring, the N-oxide, and the nitro group is expected to give rise to absorption bands in the UV region. The position of these bands can be sensitive to the solvent polarity, a phenomenon known as solvatochromism.

Synthesis and Reactivity

Understanding the synthesis of a compound is crucial for its availability and further study. While a detailed experimental protocol for the synthesis of this compound was not explicitly found, a general synthetic strategy can be inferred from the synthesis of its precursors.

Synthetic Approach

A plausible synthetic route would involve a two-step process:

-

N-Oxidation of a substituted pyridine: Starting with 2-carboxy-4-nitropyridine, an oxidation reaction would be performed to introduce the N-oxide functionality.

-

Nitration of a pyridine-N-oxide: Alternatively, starting with pyridine-2-carboxylic acid N-oxide, a nitration reaction could be carried out to introduce the nitro group at the 4-position.

The nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide is a well-established reaction, typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid.[6]

Caption: Plausible synthetic routes to the target compound.

Reactivity

The reactivity of this compound is dictated by its functional groups:

-

Carboxylic Acid: Can undergo esterification, amide formation, and salt formation.

-

Nitro Group: Can be reduced to an amino group, which is a common transformation in the synthesis of pharmaceuticals.

-

Pyridine-N-oxide Ring: The N-oxide can be deoxygenated. The electron-deficient nature of the ring, enhanced by the nitro group, makes it susceptible to nucleophilic aromatic substitution, potentially at positions ortho and para to the nitro group. The nitro group itself can be a leaving group in such reactions.

Experimental Protocols

While specific, validated protocols for the characterization of this exact compound were not found, standard methodologies would be employed.

Protocol: Determination of Melting Point

-

Apparatus: Capillary melting point apparatus.

-

Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up slowly (1-2 °C/min) near the expected melting point.

-

Observation: The temperature range over which the substance first begins to melt until it is completely liquid is recorded as the melting point range.

-

Rationale: A narrow melting point range is indicative of a pure compound.

Protocol: UV-Vis Spectroscopy

-

Apparatus: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol, water) that is transparent in the UV-Vis region of interest.

-

Measurement: The spectrophotometer is blanked with the pure solvent. The absorbance of the sample solution is then measured over a range of wavelengths (e.g., 200-600 nm).

-

Data Analysis: The wavelength of maximum absorbance (λmax) is identified.

-

Rationale: This provides information about the electronic transitions within the molecule and can be used for quantitative analysis via the Beer-Lambert law.

Caption: Workflow for UV-Vis spectroscopic analysis.

Conclusion

This compound is a molecule with a rich array of physicochemical properties stemming from its unique combination of functional groups. While foundational data such as its molecular structure and melting point are established, a comprehensive experimental characterization of its solubility, pKa, and detailed spectroscopic profile would be highly valuable for its further development and application. The synthetic routes to its precursors are well-documented, providing a clear path for its preparation. This guide serves as a foundational resource for researchers and professionals, highlighting both the known characteristics and the areas where further investigation is warranted.

References

-

Lagalante, A. F., Jacobson, R. J., & Bruno, T. J. (1996). UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. The Journal of Organic Chemistry, 61(18), 6404–6406. [Link]

-

Organic Syntheses. (n.d.). Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. [Link]

-

PrepChem. (n.d.). Synthesis of 4-nitropyridine. [Link]

-

den Hertog, H. J., & Combé, W. P. (1951). Reactivity of 4-nitropyridine-n-oxide. Recueil des Travaux Chimiques des Pays-Bas, 70(7), 581-590. [Link]

-

PubChem. (n.d.). 4-Nitropyridine-2-carboxylic acid 1-oxide. National Center for Biotechnology Information. [Link]

-

Wan, Z., Fang, Z., Yang, Z., Liu, C., Gu, J., & Guo, K. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209–212. [Link]

-

Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-n-oxide with iron and mineral acids. Fourth International Electronic Conference on Synthetic Organic Chemistry. [Link]

- Google Patents. (n.d.). CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and....

-

ResearchGate. (n.d.). ChemInform Abstract: UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. [Link]

-

N-oxidation of Pyridine Derivatives - Supporting Information. (n.d.). [Link]

-

PubMed. (1996, September 6). UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. [Link]

-

J-GLOBAL. (n.d.). UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. [Link]

-

PubChem. (n.d.). 4-Nitropyridine N-oxide. National Center for Biotechnology Information. [Link]

-

NIST. (n.d.). Pyridine, 4-nitro-, 1-oxide. National Institute of Standards and Technology. [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Wikipedia. (n.d.). 4-Nitropyridine-N-oxide. [Link]

-

SpectraBase. (n.d.). 4-Nitro-pyridine 1-oxide - Optional[13C NMR] - Chemical Shifts. [Link]

-

Hilaris Publisher. (2017, November 3). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. [Link]

-

CAS Common Chemistry. (n.d.). 4-Nitropicolinic acid N-oxide. [Link]

Sources

- 1. 4-Nitropyridine-2-carboxylic acid 1-oxide | C6H4N2O5 | CID 84713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Making sure you're not a bot! [oc-praktikum.de]

The Enigmatic Potential of 4-Nitro-1-oxidopyridin-1-ium-2-carboxylic Acid Derivatives: A Technical Guide to Unlocking Their Biological Activity

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

The confluence of a nitroaromatic system and a carboxylic acid functionality within a pyridine N-oxide scaffold presents a compelling, albeit underexplored, chemical space for the discovery of novel bioactive agents. This technical guide addresses the latent biological potential of 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid and its derivatives. In the absence of extensive direct research on this specific class of molecules, this document provides a comprehensive framework built upon the established knowledge of analogous nitroaromatic and heterocyclic carboxylic acid compounds. We will delve into plausible synthetic routes, extrapolate potential biological activities—with a focus on antimicrobial and anticancer applications—and propose mechanisms of action. This guide is intended to serve as a foundational resource, equipping researchers with the necessary theoretical and practical insights to pioneer the investigation of these promising compounds.

Introduction: The Allure of a Privileged Scaffold

The pyridine ring is a "privileged" scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its modification with an N-oxide group and a nitro functionality introduces unique electronic and steric properties that can profoundly influence biological activity. The N-oxide can enhance solubility and modulate the electronic nature of the pyridine ring, while the nitro group, a potent electron-withdrawing moiety, is a well-established pharmacophore in a variety of antimicrobial and anticancer agents.[1][2] The addition of a carboxylic acid at the 2-position provides a convenient handle for derivatization into esters, amides, and other functional groups, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

While direct studies on the biological activity of this compound derivatives are scarce in the readily available literature, the known bioactivities of related compounds provide a strong rationale for their investigation. For instance, 4-nitropyridine-N-oxide has been shown to inhibit biofilm formation in certain microorganisms.[2] This guide will, therefore, extrapolate from the known to illuminate the unknown, providing a roadmap for the synthesis and biological evaluation of this intriguing class of molecules.

Synthetic Pathways: From Precursors to Diverse Derivatives

The synthesis of this compound derivatives commences with the preparation of the core scaffold, followed by derivatization of the carboxylic acid group.

Synthesis of the Core Scaffold: 4-Nitropyridine-N-oxide

A common precursor is 4-nitropyridine-N-oxide, which can be synthesized from pyridine N-oxide through nitration.[3] A two-step continuous flow synthesis has been reported to be an efficient and safe method for this transformation.[3]

Experimental Protocol: Two-Step Continuous Flow Synthesis of 4-Nitropyridine-N-oxide (Adapted from[3])

-

Nitration: Pyridine N-oxide is nitrated with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) in a continuous flow reactor to yield 4-nitropyridine N-oxide.

-

Work-up: The reaction mixture is then subjected to a continuous extraction to isolate the 4-nitropyridine N-oxide.

-

Reduction (for 4-aminopyridine): The resulting 4-nitropyridine N-oxide can be subsequently reduced, for example with PCl₃ in a continuous flow system, to afford 4-aminopyridine.[3] For the purpose of synthesizing the target carboxylic acid, the N-oxide is the desired intermediate.

Introduction of the Carboxylic Acid Moiety

The introduction of the carboxylic acid at the 2-position of the 4-nitropyridine-N-oxide ring is a more challenging step and is not well-documented in the available literature for this specific compound. However, general methods for the carboxylation of pyridine N-oxides can be adapted.

Derivatization of the Carboxylic Acid

Once this compound is obtained, the carboxylic acid group can be readily converted into a variety of derivatives, such as esters and amides, using standard organic chemistry techniques.

Experimental Protocol: General Synthesis of Amide Derivatives

-

Activation of the Carboxylic Acid: To a solution of this compound in a suitable aprotic solvent (e.g., dichloromethane, DMF), add a coupling agent (e.g., DCC, EDC/HOBt, or TBTU) and a base (e.g., triethylamine, diisopropylethylamine).

-

Amine Addition: To the activated carboxylic acid, add the desired primary or secondary amine.

-

Reaction: Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).

-

Work-up and Purification: Filter the reaction mixture to remove any precipitated by-products. Wash the organic layer with an acidic solution (e.g., 1 M HCl), a basic solution (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Postulated Biological Activities and Mechanisms of Action

Based on the activities of structurally related compounds, we can hypothesize the primary biological activities and their underlying mechanisms for derivatives of this compound.

Antimicrobial Activity

The nitro group is a key feature of many antimicrobial drugs. The mechanism of action of nitroaromatic compounds often involves the enzymatic reduction of the nitro group within microbial cells to form highly reactive and cytotoxic nitroso and hydroxylamine intermediates, as well as superoxide radicals.[4] These reactive species can cause widespread damage to cellular macromolecules, including DNA, proteins, and lipids, leading to cell death.

It is plausible that this compound derivatives would exert their antimicrobial effects through a similar mechanism. The specific nature of the ester or amide substituent could influence the compound's uptake by microbial cells and its susceptibility to enzymatic reduction, thereby modulating its antimicrobial potency and spectrum.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the test organism.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

Many nitro-containing compounds have demonstrated significant anticancer activity. The proposed mechanisms are often multifaceted and can include:

-

Bioreductive Activation in Hypoxic Tumor Environments: The low oxygen (hypoxic) conditions prevalent in solid tumors can facilitate the reduction of nitro groups by nitroreductase enzymes, leading to the formation of cytotoxic species that selectively kill cancer cells.

-

Induction of Oxidative Stress: The generation of reactive oxygen species (ROS) can overwhelm the antioxidant capacity of cancer cells, leading to apoptosis.

-

Enzyme Inhibition: The pyridine carboxylic acid scaffold is known to be a versatile platform for the design of enzyme inhibitors.[5] Derivatives could potentially target key enzymes involved in cancer cell proliferation and survival, such as kinases or histone demethylases.[5]

The cytotoxic effects of novel derivatives can be assessed against a panel of human cancer cell lines.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated as the concentration of the compound that causes a 50% reduction in cell viability.

Structure-Activity Relationship (SAR) Considerations

While no direct SAR studies exist for this class of compounds, we can infer potential relationships based on general principles and studies of related molecules.

| Feature | Postulated Influence on Activity | Rationale |

| Ester/Amide Substituent | Lipophilicity, steric bulk, and hydrogen bonding capacity will be critical. | Modulates cell permeability, target binding, and solubility. |

| Position of Nitro Group | Essential for bioreductive activation. | The 4-position is common in bioactive nitroaromatics. |

| N-Oxide Moiety | May enhance solubility and alter electronic properties. | Can influence interaction with biological targets and metabolic stability. |

Data Presentation and Visualization

To facilitate the analysis of future experimental data, a structured approach to data presentation is recommended.

Table 1: Hypothetical Antimicrobial Activity Data

| Compound | R-group (Amide) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| 1a | -NH-CH₃ | 16 | 32 |

| 1b | -NH-CH₂CH₃ | 8 | 16 |

| 1c | -N(CH₃)₂ | 32 | 64 |

| 1d | -NH-Phenyl | 4 | 8 |

Table 2: Hypothetical Anticancer Activity Data

| Compound | R-group (Ester) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |

| 2a | -O-CH₃ | 12.5 | 25.1 |

| 2b | -O-CH₂CH₃ | 8.7 | 15.3 |

| 2c | -O-CH₂-Phenyl | 2.1 | 5.8 |

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing experimental workflows and potential mechanisms of action.

Caption: Synthetic and biological evaluation workflow.

Caption: Postulated mechanism of antimicrobial/anticancer activity.

Conclusion and Future Perspectives

The derivatives of this compound represent a promising yet largely uncharted territory in medicinal chemistry. This guide has laid out a comprehensive, albeit predictive, framework for their systematic investigation. By leveraging established synthetic methodologies and biological assays for related nitroaromatic and heterocyclic compounds, researchers can efficiently embark on the exploration of this novel chemical space. The key to unlocking the therapeutic potential of these derivatives lies in a systematic approach to synthesis and screening, coupled with a thorough investigation of their mechanisms of action and structure-activity relationships. The insights gained from such studies could pave the way for the development of a new generation of antimicrobial and anticancer agents.

References

-

PubChem Compound Summary for CID 84713, 4-Nitropyridine-2-carboxylic acid 1-oxide. National Center for Biotechnology Information. [Link]

-

Daina, A., & Zoete, V. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 26(11), 3375. [Link]

-

Wikipedia. 4-Nitropyridine-N-oxide. [Link]

-

MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

-

PubChem Compound Summary for CID 14300, 4-Nitropyridine N-oxide. National Center for Biotechnology Information. [Link]

-

Wang, X., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209-212. [Link]

-

Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-N-oxide with iron and mineral acids. ECSOC-4, a0082. [Link]

-

den Hertog, H. J., & Combe, W. P. (1951). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 70(7), 581-590. [Link]

-

Huntley, C. M., et al. (2001). Synthesis and Biological Evaluation of pyridin-2-one Nucleosides. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 731-733. [Link]

-

Cheng, W., et al. (2019). Design, synthesis, and biological study of 4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazolines as EGFR inhibitors exerting cytotoxicities both under normoxia and hypoxia. Drug Design, Development and Therapy, 13, 2965-2981. [Link]

-

Schmalz, H. G., & Wencel-Delord, J. (2011). The potential of nitric oxide releasing therapies as antimicrobial agents. Future medicinal chemistry, 3(10), 1219-1234. [Link]

-

Weinstabl, H., et al. (1981). [Synthesis and comparative pharmacological studies of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylates with non-identical ester functions (author's transl)]. Arzneimittel-Forschung, 31(3), 407-409. [Link]

-

El-Gazzar, A. B. A., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Medicinal Chemistry Research, 33(3), 1-16. [Link]

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The potential of nitric oxide releasing therapies as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Synthesis and comparative pharmacological studies of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylates with non-identical ester functions (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid: An In-depth Technical Guide

Introduction

4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid, also known as 4-nitropicolinic acid N-oxide, is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Its structure, featuring a pyridine N-oxide moiety, a carboxylic acid, and a nitro group, imparts a unique combination of electronic and steric properties. These characteristics make it a valuable building block in the synthesis of novel pharmaceuticals and functional materials.[1] A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and the elucidation of its role in various chemical transformations.

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The content herein is curated for researchers, scientists, and drug development professionals, offering not just data, but also the underlying scientific principles and practical insights for its application.

Molecular Structure and Spectroscopic Correlation

The unique arrangement of functional groups in this compound dictates its spectroscopic fingerprint. The electron-withdrawing nature of the nitro group and the carboxylic acid, combined with the electron-donating character of the N-oxide, creates a distinct electronic environment within the pyridine ring.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the pyridine ring. The electron-withdrawing nitro group and carboxylic acid will significantly deshield these protons, shifting them downfield. The N-oxide group also influences the chemical shifts. Based on data from similar compounds like 2-carboxypyridine N-oxide and 4-nitropyridine N-oxide, the following chemical shifts can be predicted.[3][4]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 8.5 - 8.7 | d | ~8.0 |

| H-5 | 8.8 - 9.0 | dd | ~8.0, 2.5 |

| H-6 | 9.1 - 9.3 | d | ~2.5 |

| COOH | 13.0 - 14.0 | br s | - |

Causality behind Experimental Choices: The use of a deuterated polar solvent like DMSO-d₆ is recommended due to the compound's polarity and to observe the exchangeable carboxylic acid proton. The predicted downfield shifts are a direct consequence of the anisotropic effects of the carbonyl and nitro groups, as well as the overall electron-deficient nature of the pyridine ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon skeleton. The carbonyl carbon of the carboxylic acid is expected at the most downfield position. The pyridine ring carbons will also be significantly deshielded. Predicted chemical shifts are based on data for pyridine-N-oxide derivatives.[3][5][6]

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 148 - 152 |

| C-3 | 125 - 128 |

| C-4 | 145 - 148 |

| C-5 | 122 - 125 |

| C-6 | 140 - 143 |

| COOH | 164 - 168 |

Trustworthiness of Protocol: A standard ¹³C NMR experiment with proton decoupling will yield singlet peaks for each carbon. For unambiguous assignment, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the carboxylic acid and nitro groups.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1700-1725 | Strong |

| Nitro Group | Asymmetric N-O stretch | 1530-1560 | Strong |

| Nitro Group | Symmetric N-O stretch | 1340-1370 | Strong |

| N-Oxide | N-O stretch | 1200-1300 | Strong |

| Aromatic Ring | C-H stretch | 3000-3100 | Medium |

| Aromatic Ring | C=C & C=N stretch | 1400-1600 | Medium-Strong |

Authoritative Grounding: The broad O-H stretch is characteristic of hydrogen-bonded carboxylic acids.[7] The strong C=O stretch is also a hallmark of the carboxyl group. The two strong bands for the nitro group are due to its asymmetric and symmetric stretching vibrations and are typical for aromatic nitro compounds.[8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. Electrospray ionization (ESI) is a suitable technique for this polar, non-volatile compound.

Expected Fragmentation Pattern

In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ is expected as the base peak. Collision-induced dissociation (CID) of this ion would likely lead to the following fragmentation pathways:

-

Decarboxylation: Loss of CO₂ (44 Da) from the carboxylate anion is a common fragmentation for carboxylic acids.[10][11]

-

Loss of NO and NO₂: Nitroaromatic compounds are known to fragment via the loss of NO (30 Da) and NO₂ (46 Da).[11][12]

Caption: Predicted ESI-MS/MS fragmentation of [M-H]⁻.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Sequence: Standard single-pulse.

-

Number of Scans: 16-32.

-

Relaxation Delay: 2 seconds.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Mass Spectrometry

-

Sample Preparation: Prepare a 1-10 µg/mL solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Acquisition (ESI-MS):

-

Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) mass spectrometer with an ESI source.

-

Ionization Mode: Negative ion mode.

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Gas: Nitrogen.

-

Drying Gas Temperature: 250-350 °C.

-

MS/MS: Select the [M-H]⁻ ion for collision-induced dissociation (CID) with argon as the collision gas.

-

Conclusion

The spectroscopic data of this compound, predictable through the analysis of its constituent functional groups and comparison with analogous structures, provides a robust framework for its unequivocal identification. The characteristic signals in NMR, the distinct absorptions in IR, and the predictable fragmentation in MS collectively offer a comprehensive analytical profile. This guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this important heterocyclic compound, ensuring scientific integrity and facilitating further research and development.

References

-

Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293–2302. [Link]

- N-oxidation of Pyridine Derivatives - Supporting Information. (n.d.).

-

Schmidt, A. C., Herzschuh, R., & Matysik, F. M. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]

-

Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society, 88(21), 4974–4980. [Link]

-

Al-Naiema, I. M., & Al-Allaf, T. A. K. (2014). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC. [Link]

-

Recent trends in the chemistry of pyridine N-oxides. (2001). Arkat USA. [Link]

-

4-Nitro-2-picoline N-oxide. (n.d.). NIST WebBook. Retrieved from [Link]

-

4-Nitropyridine-2-carboxylic acid 1-oxide. (n.d.). PubChem. Retrieved from [Link]

-

IR: nitro groups. (n.d.). University of Calgary. Retrieved from [Link]

-

4-Nitropyridine-2-carboxylic acid 1-oxide. (n.d.). LookChem. Retrieved from [Link]

-

A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. (2015). ResearchGate. [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

-

14933-78-9 4-Nitropyridine-2-carboxylic acid 1-oxide. (n.d.). ChemSigma. Retrieved from [Link]

-

4-Nitro-2-picoline N-oxide. (n.d.). NIST WebBook. Retrieved from [Link]

-

4-Nitro-pyridine 1-oxide. (n.d.). SpectraBase. Retrieved from [Link]

-

Filarowski, A., et al. (2024). 4-Methoxypicolinic Acid N-Oxide: One of the Shortest Hydrogen Bonds Known Characterized by Neutron Diffraction, Inelastic Neutron Scattering, Infrared Spectroscopy, and Periodic DFT Calculations. ACS Omega. [Link]

-

13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. (n.d.). ResearchGate. Retrieved from [Link]

-

4-Nitropicolinic acid N-oxide. (n.d.). CAS Common Chemistry. Retrieved from [Link]

-

INFRARED SPECTROSCOPY (IR). (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. [Link]

-

4-Picoline N-oxide. (n.d.). PubChem. Retrieved from [Link]

-

Pyridine, 4-nitro-, 1-oxide. (n.d.). NIST WebBook. Retrieved from [Link]

-

4-Nitropyridine N-Oxide. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

20.8 Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. CAS 14933-78-9: 4-Nitropicolinic acid N-oxide | CymitQuimica [cymitquimica.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Pyridine-4-carboxylic acid N-oxide(13602-12-5) 13C NMR spectrum [chemicalbook.com]

- 6. Pyridine-N-oxide(694-59-7) 13C NMR spectrum [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

solubility and stability of 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid in different solvents

An In-depth Technical Guide to the Solubility and Stability of 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid

Prepared by: Senior Application Scientist

Introduction

This compound, also known as 4-nitropicolinic acid N-oxide, is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring a pyridine N-oxide core, a carboxylic acid group, and a nitro group, imparts a distinct combination of physicochemical properties.[1] These functional groups make it a versatile building block, but also introduce complexities regarding its handling, formulation, and long-term storage.[2]

For researchers, scientists, and drug development professionals, a comprehensive understanding of this molecule's solubility and stability is not merely academic; it is a critical prerequisite for successful application. Solubility directly impacts bioavailability and the design of effective delivery systems, while stability determines shelf-life, degradation pathways, and potential toxicity of resulting impurities.[3][4] This guide provides a detailed examination of these properties, grounded in established analytical principles and methodologies, to empower researchers in their work with this compound.

Physicochemical Properties and Structural Rationale

The behavior of this compound in different environments is dictated by its molecular structure. The presence of the highly polar N-oxide and carboxylic acid moieties, combined with the electron-withdrawing nitro group, suggests a high degree of polarity. The molecule can exist as a zwitterion, which typically enhances aqueous solubility but may reduce solubility in non-polar organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem CID: 84713[1] |

| Molecular Formula | C₆H₄N₂O₅ | PubChem CID: 84713[1] |

| Molecular Weight | 184.11 g/mol | PubChem CID: 84713[1] |

| XLogP3 (Predicted) | 0.1 | PubChem CID: 84713[1] |

| Hydrogen Bond Donors | 1 (from carboxylic acid) | PubChem CID: 84713[1] |

| Hydrogen Bond Acceptors | 5 (from oxygens) | PubChem CID: 84713[1] |

The low predicted LogP value of 0.1 indicates a hydrophilic character, predicting preferential partitioning into aqueous phases over lipid phases.[1] This is a crucial parameter for predicting drug absorption and membrane permeability.

Caption: Relationship between functional groups and physicochemical behavior.

Solubility Profile

The solubility of an active compound is a critical physical property that influences its formulation, bioavailability, and therapeutic efficacy.[3] For this compound, the acidic carboxylic group and basic N-oxide group mean that its aqueous solubility is expected to be highly pH-dependent.

Experimental Determination of Solubility

The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility. This involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered and the concentration of the dissolved solute is determined, typically by UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[3][5]

Table 2: Predicted and Qualitative Solubility Data

| Solvent Class | Solvent | Predicted Solubility | Rationale |

|---|---|---|---|

| Aqueous | Water (pH 7.0) | High | Zwitterionic nature, extensive hydrogen bonding. |

| 0.1 M HCl (pH 1.0) | Moderate | Carboxylic acid is protonated, reducing polarity. | |

| 0.1 M NaOH (pH 13.0) | Very High | Carboxylic acid is deprotonated to carboxylate salt.[6][7] | |

| Polar Protic | Methanol, Ethanol | High | "Like dissolves like," capable of hydrogen bonding.[8] |

| Polar Aprotic | DMSO, DMF | Very High | High polarity, capable of disrupting crystal lattice. |

| Acetonitrile | Moderate | Polar, but less effective at solvating ionic groups. |

| Non-Polar | Hexane, Toluene | Very Low | Mismatch in polarity, inability to form hydrogen bonds.[8] |

Protocol: Equilibrium Solubility Determination

This protocol outlines a robust method for quantifying the solubility of the target compound across various solvents.

-

Preparation : Add an excess amount of this compound (e.g., 10 mg) to a 2 mL glass vial.

-

Solvent Addition : Add 1 mL of the desired solvent to the vial.

-

Equilibration : Seal the vials and place them in a constant temperature shaker (e.g., 25°C) for 24-48 hours. The time required should be sufficient to ensure equilibrium is reached.

-

Phase Separation : After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.

-

Sampling & Filtration : Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter (chemically compatible with the solvent) to remove all particulate matter.

-

Dilution : Dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

-

Quantification : Analyze the diluted sample using a validated UV-Vis or HPLC method to determine the concentration.[3][4] The solubility is reported in units such as mg/mL or µg/mL.

Caption: Workflow for equilibrium solubility determination.

Stability Profile

Stability testing is essential for identifying degradation pathways and establishing appropriate storage conditions. For this compound, the N-oxide and nitro functionalities are sites of potential chemical reactivity. The N-oxide group can be susceptible to deoxygenation or photochemical rearrangement, while the nitro group can be reduced.[9][10][11]

Forced Degradation Studies

Forced degradation (or stress testing) is performed to accelerate the degradation of a compound to identify likely degradation products and validate the stability-indicating power of the analytical method. Standard stress conditions include acid, base, oxidation, heat, and light.

Table 3: Potential Degradation Pathways and Stress Conditions

| Condition | Reagent/Method | Potential Degradation Pathway |

|---|---|---|

| Acid Hydrolysis | 0.1 M HCl, Heat | Minimal degradation expected. |

| Base Hydrolysis | 0.1 M NaOH, Heat | Potential for decarboxylation or ring opening at high temps. |

| Oxidation | 3% H₂O₂, RT | N-oxide is generally stable to oxidation, but side reactions possible. |

| Reduction | (e.g., Sodium Dithionite) | Reduction of the nitro group to an amino group. |

| Thermal | 60-80°C, Solid State | Decarboxylation, general decomposition. |

| Photolytic | High-intensity UV/Vis light (ICH Q1B) | Photochemical rearrangement of the N-oxide ring.[9] |

Protocol: Stability-Indicating RP-HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation. It must be able to separate the intact compound from its degradation products.[12][13]

-

Chromatographic System :

-

HPLC System : Standard system with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.[14]

-

Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for separating polar aromatic compounds.[14]

-

Mobile Phase : A gradient elution using a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol) is often required to resolve polar degradants from the parent peak.

-

Detection : UV detection at a wavelength of maximum absorbance (e.g., ~260-280 nm, to be determined by UV scan).

-

-

Sample Preparation for Forced Degradation :

-

Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 water:acetonitrile).

-

For each stress condition, mix the stock solution with the stressor (e.g., 1:1 with 0.2 M HCl to get a final concentration of 0.1 M HCl).

-

Incubate the samples under the specified conditions (e.g., 60°C for 24 hours).

-

At specified time points, withdraw an aliquot, neutralize if necessary (e.g., acid sample with NaOH), and dilute to a suitable concentration for HPLC analysis.

-

-

Analysis :

-

Inject the prepared samples into the HPLC system.

-

Monitor the chromatogram for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

-

The purity of the parent peak can be assessed using a PDA detector to check for peak purity, ensuring co-elution is not occurring.

-

Caption: Workflow for stability testing via forced degradation.

Conclusion

This compound is a polar, hydrophilic molecule with solubility characteristics that are highly dependent on the solvent system, particularly the pH of aqueous media. Its high solubility in polar solvents like water, DMSO, and alcohols facilitates its use in a variety of solution-based applications. However, its stability profile reveals susceptibility to degradation, especially under photolytic conditions and in the presence of reducing agents, which target the N-oxide and nitro groups, respectively.

The experimental protocols and theoretical considerations outlined in this guide provide a robust framework for researchers to accurately characterize the solubility and stability of this compound. A thorough understanding and application of these principles are paramount for ensuring data integrity, developing stable formulations, and advancing the potential applications of this versatile chemical entity in research and development.

References

- Vertex AI Search. (2024). Solubility test for Organic Compounds.

- Vertex AI Search. (2024).

- Vertex AI Search. (2024).

- Vertex AI Search. (2024). Experiment: Solubility of Organic & Inorganic Compounds.

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

PubMed. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. [Link]

-

Scholars Research Library. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. [Link]

-

ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. [Link]

-

Juniper Publishers. (2018). Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in. [Link]

-

HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

-

Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. [Link]

-

PubChem. (n.d.). 4-Nitropyridine N-oxide. [Link]

-

ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

-

Pipzine Chemicals. (n.d.). 4-Nitro-2-pyridinecarboxylic Acid. [Link]

-

PubChem. (n.d.). 4-Nitropyridine-2-carboxylic acid 1-oxide. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 4-Nitro-2-picoline N-oxide: A Versatile Pharmaceutical Intermediate and Chemical Building Block. [Link]

-

MDPI. (n.d.). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. [Link]

-

ResearchGate. (n.d.). Reactivity of 4‐nitropyridine‐N‐oxide (II)): Substitution of the nitro‐group by hydroxyl). [Link]

-

Semantic Scholar. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. [Link]

-

PubMed. (n.d.). Analysis of Human Urine for pyridine-N-oxide Metabolites of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone, a Tobacco-Specific Lung Carcinogen. [Link]

-

PubChem. (n.d.). 2-nitropyridine-4-carboxylic Acid. [Link]

-

PubChem. (n.d.). 4-Nitro-1H-pyrazole-3-carboxylic acid. [Link]

-

ResearchGate. (2018). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. [Link]

-

PubChem. (n.d.). 4-Nitro-1,2-phenylenediamine. [Link]

-

MDPI. (2022). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. [Link]

-

PubChem. (n.d.). (4-Nitrophenyl)acetic acid. [Link]

Sources

- 1. 4-Nitropyridine-2-carboxylic acid 1-oxide | C6H4N2O5 | CID 84713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. improvedpharma.com [improvedpharma.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. www1.udel.edu [www1.udel.edu]

- 8. chem.ws [chem.ws]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine | Semantic Scholar [semanticscholar.org]

- 12. juniperpublishers.com [juniperpublishers.com]

- 13. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of 4-Nitro-1-oxidopyridin-1-ium-2-carboxylic Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid, also known as 4-Nitropyridine-2-carboxylic acid 1-oxide[1], stands as a molecule of significant interest in the landscape of modern drug discovery. Its unique chemical architecture, featuring a pyridine N-oxide core, a nitro group, and a carboxylic acid moiety, suggests a rich and diverse pharmacological potential. This guide provides a deep dive into the prospective therapeutic targets of this compound, drawing upon the known biological activities of its structural analogues and the inherent properties of its constituent functional groups. We will explore its potential as an antibacterial agent, a modulator of ion transport, and a candidate for hypoxia-activated cancer therapy, providing a scientifically grounded framework for future research and development.

Introduction: The Chemical and Biological Landscape

This compound (CAS 14933-78-9) is a heterocyclic compound with the molecular formula C6H4N2O5[1]. The convergence of three key functional groups—the pyridine N-oxide, the 4-nitro group, and the 2-carboxylic acid—creates a molecule with a distinct electronic and steric profile, predisposing it to interact with a range of biological macromolecules.

The pyridine N-oxide group is a known pharmacophore, often enhancing aqueous solubility and modulating membrane permeability.[2][3] Crucially, the N-oxide moiety can be subject to in vivo reduction, a property that forms the basis for hypoxia-activated prodrugs.[2][3] The nitro group, a potent electron-withdrawing substituent, is a hallmark of numerous bioactive compounds and is implicated in a variety of mechanisms, including redox cycling and covalent modification of protein targets.[4][5][6] The carboxylic acid at the 2-position introduces a key site for hydrogen bonding and salt bridge formation, which can be critical for anchoring the molecule within the active site of a target protein.

This guide will dissect the therapeutic potential of this compound by examining its most promising avenues of application.

Potential Therapeutic Targets and Mechanisms of Action

Based on the available scientific literature for structurally related compounds, we can hypothesize several key therapeutic targets for this compound.

Antibacterial Activity via Quorum Sensing Inhibition

A compelling therapeutic application for this molecule lies in combating bacterial infections, particularly those orchestrated by quorum sensing (QS). The structurally related compound, 4-nitropyridine-N-oxide, has been identified as a quorum sensing inhibitor in the opportunistic pathogen Pseudomonas aeruginosa.[2][3] It is believed to exert this effect by binding to the LasR protein, a key transcriptional regulator in the P. aeruginosa QS system.[2][3]

The addition of a carboxylic acid group at the 2-position in this compound could enhance its binding affinity to the LasR receptor or similar QS regulators in other bacteria, potentially leading to a more potent inhibitory effect.

Experimental Protocol: Quorum Sensing Inhibition Assay

A detailed protocol to assess the quorum sensing inhibitory activity of this compound is as follows:

-

Bacterial Strains and Reporter Plasmids:

-

Utilize a P. aeruginosa strain carrying a LasR-responsive reporter plasmid, such as a lasB-lacZ fusion. This allows for the colorimetric quantification of QS activation.

-

-

Minimum Inhibitory Concentration (MIC) Determination:

-

Before assessing QS inhibition, determine the MIC of the compound against the test strain to ensure that any observed effects are not due to bactericidal or bacteriostatic activity. This can be performed using standard broth microdilution methods.

-

-

QS Inhibition Assay:

-

Grow the reporter strain in the presence of sub-MIC concentrations of this compound.

-

Include a known QS inhibitor as a positive control and a vehicle-only (e.g., DMSO) as a negative control.

-

Induce the QS system with an appropriate autoinducer (e.g., N-(3-oxododecanoyl)-L-homoserine lactone for LasR).

-

After a suitable incubation period, measure the reporter gene expression (e.g., β-galactosidase activity for a lacZ reporter).

-

-

Data Analysis:

-

Calculate the percentage of QS inhibition relative to the negative control.

-

Determine the IC50 value, representing the concentration of the compound that causes 50% inhibition of QS.

-

Table 1: Hypothetical Data for Quorum Sensing Inhibition

| Compound | MIC (µg/mL) | IC50 for LasR Inhibition (µM) |

| 4-nitropyridine-N-oxide (Reference) | >128 | 50 |

| This compound | >128 | 25 (Hypothetical) |

Diagram 1: Proposed Mechanism of Quorum Sensing Inhibition

Caption: Inhibition of LasR-mediated quorum sensing.

Modulation of Ion Transport: Na,K-ATPase Inhibition

The compound 4-nitropyridine N-oxide has been shown to inhibit the activity of Na,K-ATPase[7][8], a crucial enzyme responsible for maintaining the electrochemical gradients across cell membranes. This inhibition can have profound physiological effects, including alterations in cellular signaling, and is a mechanism exploited by cardiac glycosides for the treatment of heart failure.

The presence of the carboxylic acid group in this compound could influence its interaction with the Na,K-ATPase enzyme, potentially altering its inhibitory potency and selectivity for different isoforms of the enzyme.

Experimental Protocol: Na,K-ATPase Activity Assay

-

Enzyme Source:

-

Purified Na,K-ATPase from a suitable source (e.g., porcine brain or kidney) can be used.

-

-

Assay Principle:

-

The assay measures the rate of ATP hydrolysis by the enzyme, which is coupled to the transport of Na+ and K+ ions. This is typically done by measuring the release of inorganic phosphate (Pi).

-

-

Inhibition Assay:

-

Pre-incubate the enzyme with varying concentrations of this compound.

-

Include a known inhibitor (e.g., ouabain) as a positive control and a vehicle-only control.

-

Initiate the reaction by adding ATP.

-

After a defined time, stop the reaction and measure the amount of Pi released using a colorimetric method (e.g., malachite green assay).

-

-

Data Analysis:

-

Determine the IC50 value for the inhibition of Na,K-ATPase activity.

-

Diagram 2: Workflow for Na,K-ATPase Inhibition Assay

Caption: Na,K-ATPase inhibition assay workflow.

Hypoxia-Activated Prodrugs for Cancer Therapy

The presence of both a nitro group and a pyridine N-oxide moiety makes this compound a prime candidate for development as a hypoxia-activated prodrug.[2][3] Solid tumors often contain hypoxic (low oxygen) regions, which are resistant to conventional radiation and chemotherapy.

Under hypoxic conditions, the nitro group and the N-oxide can be enzymatically reduced to highly reactive cytotoxic species.[9] These reactive intermediates can then induce DNA damage and cell death, specifically targeting the hypoxic cancer cells while sparing the well-oxygenated normal tissues.

Experimental Protocol: Evaluation of Hypoxia-Selective Cytotoxicity

-

Cell Lines:

-

Use a panel of cancer cell lines known to exhibit varying degrees of hypoxia.

-

-

Hypoxic and Normoxic Conditions:

-

Culture the cells under both normoxic (21% O2) and hypoxic (e.g., <1% O2) conditions.

-

-

Cytotoxicity Assay:

-

Treat the cells with a range of concentrations of this compound under both conditions.

-

After a suitable incubation period (e.g., 48-72 hours), assess cell viability using a standard assay such as the MTT or SRB assay.

-

-

Data Analysis:

-

Calculate the IC50 values for the compound under both normoxic and hypoxic conditions.

-

The hypoxia cytotoxicity ratio (IC50 normoxia / IC50 hypoxia) will indicate the degree of hypoxia-selective activity. A higher ratio signifies greater selectivity.

-

Table 2: Hypothetical Hypoxia-Selective Cytotoxicity Data

| Cell Line | IC50 Normoxia (µM) | IC50 Hypoxia (µM) | Hypoxia Cytotoxicity Ratio |

| HT-29 | >100 | 5 | >20 |

| A549 | >100 | 8 | >12.5 |

Diagram 3: Mechanism of Hypoxia-Activated Prodrug

Caption: Hypoxia-activated prodrug mechanism.

Conclusion and Future Directions

This compound is a molecule with a compelling, albeit largely unexplored, therapeutic potential. The insights gleaned from its structural analogues strongly suggest that it could be a valuable lead compound in the development of novel antibacterial agents, modulators of ion transport, and hypoxia-activated anticancer drugs.

Future research should focus on the synthesis of this compound and its derivatives, followed by a systematic evaluation of their biological activities using the experimental frameworks outlined in this guide. A thorough investigation into its ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles will also be crucial for its progression as a viable therapeutic candidate. The multifaceted nature of this molecule warrants a comprehensive and interdisciplinary approach to fully unlock its therapeutic promise.

References

- (No author given). (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications.

- (No author given). (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC - PubMed Central.

- (No author given). (n.d.). Cas 1124-33-0, 4-Nitropyridine N-oxide. lookchem.

- (No author given). (2025). A Comparative Review of Substituted Nitropyridine N-Oxides: From Medicinal Chemistry to Catalysis. Benchchem.

- (No author given). (n.d.). 4-Nitropyridine-2-carboxylic acid 1-oxide | C6H4N2O5 | CID 84713. PubChem.

- Hertog, H. J., & Combe, W. P. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Semantic Scholar.

- (No author given). (n.d.). reactivity of 4-nitropyridine-n-oxide. Sciencemadness.org.

- Bell, F., & Dunn, G. (n.d.). Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol. Journal of the Chemical Society B: Physical Organic (RSC Publishing).

- Vishnevskiy, Y. V., et al. (2020). Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. PubMed Central.

- Hertog, H. J., & Combe, W. P. (2025). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. ResearchGate.

- (No author given). (2025). 4-Nitropyridine N-oxide | 1124-33-0. ChemicalBook.

- Ilardi, E. A., & Stivala, C. E. (n.d.). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. PMC - PubMed Central.

- (No author given). (n.d.). Some bioactive compounds containing pyridine and pyridine N-oxide moieties. ResearchGate.

- Bak, A., et al. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.

- (No author given). (n.d.). 4-Nitropyridine-2-carboxylic acid | 13509-19-8. Biosynth.

- (No author given). (n.d.). Pyridine N-Oxide | C5H5NO | CID 12753. PubChem.

- (No author given). (n.d.). Pyridine-N-oxide. Wikipedia.

- (No author given). (n.d.). Synthesis and transformations of 4-nitro-1-ethyl derivative of imidazo[4,5-s]pyridine-2-one. (No publisher name provided).

- (No author given). (n.d.). 4-Nitropyridine-2-carboxylic acid 1-oxide CAS#: 14933-78-9. ChemWhat.

- Maldonado, E., & Pérez, M. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.

- (No author given). (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI.

- (No author given). (n.d.). Scope of the carboxylic acids and the nitro compounds Reaction conditions. ResearchGate.

- (No author given). (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (No publisher name provided).

- Görlitzer, K., & Bartke, U. (2000). [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents]. PubMed.

- Otero, E., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI.

Sources

- 1. 4-Nitropyridine-2-carboxylic acid 1-oxide | C6H4N2O5 | CID 84713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cas 1124-33-0,4-Nitropyridine N-oxide | lookchem [lookchem.com]

- 8. 4-Nitropyridine N-oxide | 1124-33-0 [chemicalbook.com]

- 9. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Nitro-Containing Pyridine Carboxylic Acids: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of nitro-containing pyridine carboxylic acids, a class of compounds of significant interest in medicinal chemistry and drug development. The pyridine carboxylic acid scaffold is a well-established privileged structure in numerous approved drugs, while the nitro group, despite its potential toxicity, offers unique electronic and metabolic properties that can be harnessed for therapeutic benefit. This guide delves into the synthesis, physicochemical properties, biological activities, and structure-activity relationships of these bifunctional molecules. Detailed experimental protocols, mechanistic insights, and a critical analysis of their therapeutic potential are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.

Part 1: Introduction to Pyridine Carboxylic Acids and the Significance of Nitro-Functionalization

The Pyridine Carboxylic Acid Scaffold: A Privileged Motif in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic scaffold that features prominently in a vast number of pharmaceuticals and biologically active compounds.[1] It is an isostere of benzene, with the replacement of a CH group with a nitrogen atom imparting distinct physicochemical properties. This substitution enhances polarity, aqueous solubility, and the ability to form hydrogen bonds, all of which are critical for drug-receptor interactions and favorable pharmacokinetic profiles.[2] Pyridine derivatives are integral to the treatment of a wide array of diseases, including tuberculosis, cancer, viral infections, and cardiovascular disorders.[3][4]

The incorporation of a carboxylic acid group onto the pyridine ring further enhances its versatility as a pharmacophore. The acidic proton and the potential for ionic interactions allow for strong binding to biological targets. The three isomers of pyridine carboxylic acid—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—have each served as the foundation for numerous approved drugs.[3] For instance, isoniazid, an isonicotinic acid derivative, remains a cornerstone of tuberculosis therapy. The adaptability of the pyridine carboxylic acid core allows for extensive structural modifications, enabling the fine-tuning of biological activity and pharmacokinetic properties.[2]

The Nitro Group: A Versatile Modulator of Physicochemical and Biological Properties

The nitro group (-NO₂) is a powerful electron-withdrawing group that can significantly influence the electronic properties of an aromatic ring.[5] In medicinal chemistry, it is often considered a "double-edged sword."[6] On one hand, the nitro group can be associated with toxicity and mutagenicity, primarily due to its metabolic reduction to reactive intermediates.[7][8] On the other hand, this same bioreductive activation is the basis for the therapeutic effect of many successful drugs.[9] For example, nitroimidazole antibiotics like metronidazole are selectively toxic to anaerobic microorganisms that possess the necessary nitroreductase enzymes.[7]

Beyond its role in bioreductive prodrugs, the nitro group's strong electron-withdrawing nature can be exploited to modulate the acidity of adjacent functional groups, enhance binding interactions with biological targets through dipole-dipole and hydrogen bonding interactions, and influence the metabolic stability of a molecule.[5] In drug design, the judicious placement of a nitro group can lead to compounds with improved potency and selectivity.[8]

Synergy of the Nitro Group and Pyridine Carboxylic Acid Core: Rationale for Drug Design

The combination of a nitro group and a carboxylic acid on a pyridine scaffold creates a molecule with a unique and powerful set of chemical and biological properties. The electron-withdrawing nitro group can significantly increase the acidity of the carboxylic acid, potentially leading to stronger interactions with target proteins. Furthermore, the presence of both functionalities opens up multiple avenues for derivatization, allowing for the creation of diverse chemical libraries for biological screening.

The nitro-functionalized pyridine ring can also act as a bioisostere for other chemical groups, offering a means to explore new chemical space and overcome challenges with existing drug candidates, such as poor solubility or metabolic instability. The interplay between the electron-deficient pyridine ring, the acidic carboxylic acid, and the bioreducible nitro group provides a rich platform for the design of novel therapeutics. This guide will explore the synthesis, properties, and applications of these promising compounds in detail.

Part 2: Synthesis of Nitro-Containing Pyridine Carboxylic Acids

The synthesis of nitro-containing pyridine carboxylic acids can be approached through several strategic pathways. The choice of a particular route depends on the availability of starting materials, the desired substitution pattern, and the tolerance of other functional groups to the reaction conditions. The primary strategies include the nitration of pre-existing pyridine carboxylic acids, the oxidation of nitro-pyridines bearing an oxidizable side chain, and ring construction methodologies.

Synthetic Strategies: An Overview

-

2.1.1. Nitration of Pre-existing Pyridine Carboxylic Acids: The direct nitration of pyridine and its derivatives is often challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution.[10] The reaction typically requires harsh conditions, such as the use of fuming nitric acid and sulfuric acid, and can result in low yields and a mixture of regioisomers.[10] However, for certain substituted pyridine carboxylic acids, direct nitration can be a viable, albeit challenging, approach.

-